molecular formula C11H9N3 B3360081 4-Methyl-2-phenyl-1H-imidazole-1-carbonitrile CAS No. 88346-57-0

4-Methyl-2-phenyl-1H-imidazole-1-carbonitrile

Cat. No.: B3360081
CAS No.: 88346-57-0
M. Wt: 183.21 g/mol
InChI Key: WJHQVFOTVIQYRU-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-1H-imidazole-1-carbonitrile is a heterocyclic aromatic organic compound characterized by the presence of an imidazole ring, a phenyl group, and a cyano group

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 4-methylimidazole with phenylacetonitrile under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the imidazole ring.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more advanced techniques such as continuous flow chemistry or microwave-assisted synthesis to improve efficiency and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid, to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the cyano group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace the hydrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation: Imidazole derivatives with hydroxyl or carboxyl groups

  • Reduction: Imidazole derivatives with amino groups

  • Substitution: Various substituted imidazoles depending on the nucleophile used

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors. Industry: The compound is used in the production of dyes, pigments, and other materials requiring stable heterocyclic structures.

Mechanism of Action

The mechanism by which 4-Methyl-2-phenyl-1H-imidazole-1-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with specific signaling pathways or enzyme activities.

Comparison with Similar Compounds

  • 2-Methylimidazole: Similar structure but lacks the phenyl and cyano groups.

  • 1-Methylimidazole: Different position of the methyl group on the imidazole ring.

  • 4-Methyl-2-phenyl-1H-imidazole-1-carboxamide: Similar structure but with an amide group instead of a cyano group.

Uniqueness: The presence of both the phenyl and cyano groups on the imidazole ring makes 4-Methyl-2-phenyl-1H-imidazole-1-carbonitrile unique, providing it with distinct chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses and benefits.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4-methyl-2-phenylimidazole-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-9-7-14(8-12)11(13-9)10-5-3-2-4-6-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHQVFOTVIQYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00521528
Record name 4-Methyl-2-phenyl-1H-imidazole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88346-57-0
Record name 4-Methyl-2-phenyl-1H-imidazole-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00521528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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